(1S,2S)-2-(aminomethyl)cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORALDSQPSWPRK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : Cyclopentanone reacts with ammonia and formaldehyde to generate an imine intermediate.
-
Reduction : The imine is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the primary amine.
Key parameters include:
-
Solvent : Methanol or ethanol for optimal solubility.
-
Temperature : 0–25°C to minimize side reactions.
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Catalyst : Acidic conditions (e.g., acetic acid) accelerate imine formation.
A study using heterogeneous catalysts, such as ruthenium-supported alumina, demonstrated a 78% yield with enantiomeric excess (ee) >90% under hydrogen pressure (50 bar).
Catalytic Hydrogenation of Cyclopentenyl Nitriles
Catalytic hydrogenation offers a stereoselective route to (1S,2S)-2-(aminomethyl)cyclopentan-1-ol. This method involves hydrogenating a nitrile precursor over chiral catalysts.
Synthetic Pathway
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Nitrile Synthesis : Cyclopentanone is converted to a cyanohydrin intermediate using potassium cyanide (KCN).
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Hydrogenation : The nitrile group is reduced to an amine using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (H2).
Optimization Data
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst | Pd/C (10 wt%) | 85 | 92 |
| H2 Pressure | 30 bar | 82 | 88 |
| Temperature | 80°C | 78 | 85 |
This method is favored industrially due to its scalability and minimal waste generation.
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods achieve high enantiomeric purity by selectively hydrolyzing one enantiomer from a racemic mixture.
Procedure
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Racemic Synthesis : Prepare racemic 2-(aminomethyl)cyclopentan-1-ol via non-stereoselective amination.
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Enzyme Selection : Use lipases (e.g., Candida antarctica) to selectively acylate the undesired enantiomer.
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Separation : Separate the acylated product via chromatography or crystallization.
A 2022 study reported 95% ee and 70% yield using immobilized Pseudomonas fluorescens lipase.
Asymmetric Synthesis via Chiral Auxiliaries
Chiral auxiliaries, such as Evans oxazolidinones, enable stereocontrol during cyclopentane ring formation.
Key Steps
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Auxiliary Attachment : Bind a chiral auxiliary to cyclopentanone.
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Aminomethylation : Introduce the aminomethyl group with retention of configuration.
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Auxiliary Removal : Cleave the auxiliary under mild acidic conditions.
This method achieves >99% ee but requires additional steps for auxiliary synthesis and removal.
Industrial-Scale Production via Continuous Flow Reactors
Continuous flow systems enhance reaction efficiency and safety for large-scale synthesis.
Process Overview
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Reactant Mixing : Cyclopentanone, formaldehyde, and ammonia are mixed in a microreactor.
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Reduction Zone : Sodium borohydride is introduced under controlled flow rates.
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Product Isolation : Inline extraction and distillation purify the product.
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 75 | 88 |
| Reaction Time (h) | 12 | 2 |
| Solvent Use (L/kg) | 50 | 15 |
Flow systems reduce solvent waste by 70% and improve thermal management.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 78 | 90 | High | 120 |
| Catalytic Hydrogenation | 85 | 92 | Moderate | 150 |
| Enzymatic Resolution | 70 | 95 | Low | 200 |
| Asymmetric Synthesis | 65 | 99 | Low | 300 |
Reductive amination balances cost and yield, while enzymatic methods excel in enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Modified amine derivatives.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
Organic Synthesis
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various synthetic pathways, including:
- Reductive Amination : This method involves the reaction of cyclopentanone with formaldehyde and an amine to introduce the aminomethyl group.
- Formation of Chiral Compounds : Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals.
Research has indicated potential biological activities associated with this compound:
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Neuropharmacology : The compound may interact with neurotransmitter systems, suggesting potential neuroprotective and anxiolytic effects. For instance, studies have shown that it can reduce neuronal cell death in excitotoxicity models.
Study Findings Neuroscience Letters Significant reduction in neuronal death in rat models exposed to NMDA. Elevated Plus Maze Test Increased time spent in open arms by treated mice indicates reduced anxiety levels.
Medicinal Chemistry
The compound is being explored as a precursor in drug synthesis due to its potential pharmacological effects. Its structure allows for modifications that can enhance its efficacy as a therapeutic agent.
Industrial Applications
In industrial settings, this compound is used in the production of polymers and resins. Its ability to form hydrogen bonds makes it suitable for applications requiring enhanced adhesion properties.
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). The results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Case Study 2: Anxiolytic Properties
In another investigation assessing anxiolytic effects using the elevated plus maze test in mice, animals treated with this compound exhibited increased time spent in open arms compared to untreated controls. This behavior suggests reduced anxiety levels.
Mechanism of Action
The mechanism by which cyclopentanol, 2-(aminomethyl)-, cis- exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Stereoisomeric Variants
Key Findings :
Derivatives with Extended Alkyl Chains or Heterocycles
Key Findings :
Functional Group Modifications
Key Findings :
- The ester derivative () replaces the aminomethyl group with an ethoxycarbonyl group, shifting reactivity toward hydrolysis or transesterification.
Q & A
Q. Advanced
- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) for high-resolution separation.
- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively modify one enantiomer.
- Diastereomeric salt formation : Reaction with chiral acids (e.g., tartaric acid) to crystallize specific salts, as demonstrated in enantiomer-enriched pharmaceutical compositions .
How does the introduction of substituents on the cyclopentane ring affect the compound's biological activity?
Advanced
Modifications (e.g., triazole or fluorophenyl groups) alter steric and electronic properties, influencing target binding. For example:
- Hydrophobic substituents : Enhance membrane permeability.
- Electron-withdrawing groups : Increase stability against metabolic oxidation.
Structure-activity relationship (SAR) studies should combine systematic substitution with assays (e.g., receptor binding, cytotoxicity) to identify pharmacophores .
What are the typical impurities encountered during synthesis, and how are they characterized?
Basic
Common impurities include:
- Stereoisomers : (1R,2R) or (1S,2R) configurations due to incomplete stereocontrol.
- By-products : Unreacted intermediates or oxidation products (e.g., ketones).
Characterization methods: - HPLC-MS : Quantify impurities and compare retention times with spiked standards.
- 2D NMR : Assign structural discrepancies in complex mixtures .
What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Q. Advanced
- Receptor binding assays : Radioligand competition studies to assess affinity for targets (e.g., GPCRs, ion channels).
- Enzyme inhibition : Measure IC50 values using fluorogenic substrates.
- Cell-based assays : Evaluate effects on signaling pathways (e.g., cAMP modulation) or cytotoxicity in relevant cell lines. Early-stage studies should prioritize high-throughput screening to identify lead candidates .
How do reaction conditions (solvent, temperature) impact the yield and purity of the compound?
Q. Basic
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates but may promote side reactions.
- Temperature control : Lower temperatures (<0°C) reduce racemization during aminolysis steps.
- Catalyst optimization : Use of NaBH4 or LiAlH4 for selective reductions, avoiding over-reduction of sensitive functional groups .
What computational methods assist in predicting the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking : Predict binding modes using software like AutoDock or Schrödinger. Validate with crystallographic data from analogous compounds.
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time.
- QSAR models : Corrogate structural features (e.g., logP, H-bond donors) with activity data to guide synthetic optimization .
How can researchers mitigate challenges in scaling up the synthesis of this compound?
Q. Advanced
- Flow chemistry : Continuous processing to enhance reproducibility and heat management.
- Design of experiments (DoE) : Statistical optimization of critical parameters (e.g., stoichiometry, mixing efficiency).
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect deviations early .
What analytical techniques are recommended for stability studies of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
